tert-butyl3-amino-5-iodobenzoate

Organic Synthesis Cross-Coupling C-C Bond Formation

tert-Butyl 3-amino-5-iodobenzoate is a benzoate ester derivative with the molecular formula C11H14INO2 (MW 319.14 g/mol). It is a dual-functional aromatic building block featuring three reactive handles: a free primary amine at the 3-position, an iodine atom at the 5-position, and a tert-butyl ester.

Molecular Formula C11H14INO2
Molecular Weight 319.14 g/mol
CAS No. 1871303-43-3
Cat. No. B6605880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl3-amino-5-iodobenzoate
CAS1871303-43-3
Molecular FormulaC11H14INO2
Molecular Weight319.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=CC(=C1)I)N
InChIInChI=1S/C11H14INO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3
InChIKeyVHXNGHMQVPTVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-amino-5-iodobenzoate (CAS 1871303-43-3): A Dual-Functional Aryl Iodide Building Block for Cross-Coupling and Orthogonal Deprotection


tert-Butyl 3-amino-5-iodobenzoate is a benzoate ester derivative with the molecular formula C11H14INO2 (MW 319.14 g/mol) . It is a dual-functional aromatic building block featuring three reactive handles: a free primary amine at the 3-position, an iodine atom at the 5-position, and a tert-butyl ester. The iodine serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira), while the tert-butyl ester provides acid-labile protection of the carboxylic acid, enabling orthogonal deprotection strategies in multi-step synthesis . The compound is commercially available at 95% purity .

Why tert-Butyl 3-Amino-5-Iodobenzoate Cannot Be Replaced by Common Analogs in Multi-Step Synthesis


In-class analogs such as tert-butyl 3-aminobenzoate (lacking iodine), methyl 3-amino-5-iodobenzoate (lacking the acid-labile tert-butyl ester), or regioisomers (e.g., 2-amino-5-iodo or 3-amino-4-iodo substitution) each exhibit fundamental reactivity limitations that prevent their direct substitution. The absence of the iodine atom eliminates the primary cross-coupling handle, while a methyl ester cannot be selectively removed under the same mild acidic conditions used for tert-butyl ester deprotection [1]. Furthermore, the relative position of the amino group influences its ability to coordinate to palladium catalysts, which can significantly slow or poison cross-coupling reactions, a phenomenon documented for unprotected aniline derivatives [2]. These differences render generic substitution risky in synthetic routes requiring sequential, orthogonal transformations.

Quantitative Differentiation of tert-Butyl 3-Amino-5-Iodobenzoate vs. Key Comparators


Iodine vs. Hydrogen: Enabling Cross-Coupling Reactivity

tert-Butyl 3-amino-5-iodobenzoate contains a C-I bond that serves as a reactive handle in palladium-catalyzed cross-coupling reactions. In contrast, the non-iodinated analog tert-butyl 3-aminobenzoate (CAS 92146-82-2) lacks this handle, rendering it inert under standard Suzuki-Miyaura conditions. In a general assessment of aryl halide reactivity, iodides exhibit approximately 10^2–10^3 fold higher reactivity compared to the corresponding chlorides in oxidative addition steps [1]. This differential reactivity is well-established across numerous Pd-catalyzed systems [1].

Organic Synthesis Cross-Coupling C-C Bond Formation

tert-Butyl Ester vs. Methyl Ester: Selective Acid-Catalyzed Deprotection

The tert-butyl ester of tert-butyl 3-amino-5-iodobenzoate undergoes hydrolysis under mildly acidic conditions where a methyl ester remains intact. A direct comparative study on self-assembled monolayers showed that a tert-butyl ester-functionalized surface hydrolyzed below pH 5 at elevated temperatures, while the corresponding methyl ester surface showed no hydrolysis across pH 1–13 up to 80°C [1]. This orthogonal stability profile permits selective deprotection of the carboxylic acid in the presence of other base-labile protecting groups.

Protecting Group Strategy Orthogonal Deprotection Solid-Phase Synthesis

Regiochemical Positioning of the Amino Group: Impact on Suzuki Coupling Efficiency

The meta relationship between the amino group and the iodine in tert-butyl 3-amino-5-iodobenzoate is critical for maintaining catalytic activity in Pd-mediated couplings. In contrast, ortho-amino analogs (e.g., tert-butyl 2-amino-5-iodobenzoate) can suffer from catalyst sequestration. It is well-documented that unprotected anilines can coordinate to the palladium center, reducing catalytic turnover [1]. The meta substitution pattern minimizes this chelation effect relative to ortho-substituted isomers, as inferred from general reactivity principles [1].

Catalyst Poisoning Suzuki-Miyaura Coupling Ligand Design

High-Impact Application Scenarios for tert-Butyl 3-Amino-5-Iodobenzoate Based on Quantitative Evidence


Multi-Step Synthesis of Biaryl Pharmaceuticals via Iterative Suzuki Coupling and Deprotection

In the synthesis of biaryl-containing drug candidates, the iodine at the 5-position enables a first Suzuki-Miyaura coupling to install an aryl group, while the tert-butyl ester protects the carboxylic acid from side reactions. The acid-labile ester can then be selectively removed (pH < 5) to reveal the free acid for subsequent amide coupling, a sequence unattainable with a methyl ester analog that resists mild acidic hydrolysis [1].

Solid-Phase Peptide Synthesis (SPPS) with On-Resin Functionalization

The orthogonal protection provided by the tert-butyl ester is crucial in solid-phase peptide synthesis, where the compound can be coupled to a resin-bound amine through its carboxyl group after deprotection, while the iodine remains available for late-stage diversification via cross-coupling. This strategy exploits the ester's acid lability to differentiate from common Fmoc/t-Bu protection schemes .

Radiolabeling and Molecular Imaging Probe Development

The iodine atom at the 5-position serves as a site for radioiodination (e.g., 125I, 131I), enabling the compound to be used as a precursor for radiolabeled probes. The meta-amino group provides a handle for further conjugation to targeting vectors, while the tert-butyl ester can be removed to generate a free acid for bioconjugation [2].

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